molecular formula C10H9FO B1587259 5-Fluoro-2-methylindan-1-one CAS No. 41201-58-5

5-Fluoro-2-methylindan-1-one

Cat. No. B1587259
CAS RN: 41201-58-5
M. Wt: 164.18 g/mol
InChI Key: HMJXQEIMQBPTHN-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylindan-1-one, also known as 2-Methyl-5-fluoroindanone, is a chemical compound with the molecular formula C10H9FO . Its molecular weight is 164.18 .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-methylindan-1-one consists of 10 carbon atoms, 9 hydrogen atoms, and 1 fluorine atom . The exact structure visualization can be found in various chemical databases .


Physical And Chemical Properties Analysis

5-Fluoro-2-methylindan-1-one has a molecular weight of 164.18 . Other physical and chemical properties such as melting point, boiling point, and density can be found in various chemical databases .

Scientific Research Applications

Antifungal Applications

Flucytosine, a related compound, is a synthetic antimycotic used in combination with other agents to treat severe systemic mycoses due to its conversion into 5-fluorouracil (5-FU) in fungal cells, inhibiting RNA and DNA synthesis. Its severe side effects limit its use, necessitating close monitoring to avoid hepatotoxicity and bone marrow depression (Vermes, Guchelaar, & Dankert, 2000).

Anticancer Applications

  • Chemotherapy Efficacy and Mechanisms : 5-FU remains a cornerstone in treating various solid tumors, with research focusing on improving its cytotoxicity and therapeutic effectiveness through biomodulation. Its incorporation into RNA and DNA disturbs nucleic acid synthesis and function, playing a critical role in anticancer activity. Fluoropyrimidines, including 5-FU, are utilized for their antitumor activity against several cancers, highlighting the importance of understanding their mechanisms to enhance treatment approaches (Malet-Martino & Martino, 2002).

  • Prodrug Development : The development of oral prodrugs like capecitabine, UFT, and S-1 offers a way to improve 5-FU's therapeutic index, providing more effective and less toxic options for cancer treatment. These developments underscore the continuous effort to find better delivery systems and formulations for established drugs to increase their efficacy and reduce adverse effects (Miura et al., 2010).

Diagnostic and Drug Delivery Innovations

  • Chemosensors : Compounds based on 4-methyl-2,6-diformylphenol (DFP) have been developed as chemosensors for detecting various analytes, including metal ions and neutral molecules. This application highlights the versatility of fluorinated compounds in creating sensitive and selective detection systems for both clinical and environmental monitoring (Roy, 2021).

  • Drug Delivery Systems : Innovations in drug delivery systems aim to enhance the bioavailability of fluoropyrimidine-based therapies, such as 5-FU, for topical use. These advancements focus on overcoming limitations related to drug penetration and distribution, promising improved treatment outcomes for premalignant and malignant lesions with reduced systemic toxicity (Oliveira et al., 2020).

Safety And Hazards

The safety data sheet for 5-Fluoro-2-methylindan-1-one indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective measures and in a well-ventilated area .

properties

IUPAC Name

5-fluoro-2-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c1-6-4-7-5-8(11)2-3-9(7)10(6)12/h2-3,5-6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJXQEIMQBPTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1=O)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70961497
Record name 5-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methylindan-1-one

CAS RN

41201-58-5
Record name 5-Fluoro-2,3-dihydro-2-methyl-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41201-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methylindan-1-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-2-methylindan-1-one
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

To a slurry of 120.2 g. (0.90 mole) of anhydrous aluminum chloride in 54 ml. of carbon disulfide is added 122.6 g. (0.50 mole) of 2-bromo-4'-fluoro-2-methylpropiophenone at 15°-20°C over one hour. The mixture is warmed to 50°C over one hour, stirred at 50°C for three hours and quenched in ice. The product is extracted into toluene. The toluene layer is washed with aqueous sodium hydroxide and water and concentrated in vacuo to give 5-fluoro-2-methyl-1-indanone.
Quantity
0.9 mol
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0.5 mol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Fifty grams (0.30 moles) of 4'-fluoro-2-methylacrylophenone is added to a slurry of 60.1 g. (0.45 moles) of anhydrous aluminum chloride in 27 ml. of carbon disulfide at 20°-25°C over one hour. The mixture is heated to 45°C over one hour and stirred at 45°C for one hour. The reaction is quenched in ice. The oily aqueous layer is extracted with toluene. The toluene layer is washed with aqueous sodium hydroxide and water and concentrated in vacuo to give 5-fluoro-2-methyl-1-indanone.
Quantity
0.3 mol
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reactant
Reaction Step One
Quantity
0.45 mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A mixture of 42 g. (0.20 mole) of 3-dimethylamino-4'-fluoro-2-methylpropiophenone and 100 ml. of concentrated sulfuric acid is warmed to 90°C over one hour and stirred at 90°C for two hours. The reaction is cooled and quenched in ice and the product extracted into toluene. The toluene layer is washed with aqueous sodium hydroxide and water and concentrated in vacuo to give 5-fluoro-2-methyl-1-indanone.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 18.2 g. (0.10 mole) of 4'-fluoro-3-hydroxy-2-methylpropiophenone and 12 g. of phosphorous pentoxide in 100 ml. of xylene is refluxed for one hour. The reaction is cooled, water is added and the xylene layer is washed with aqueous sodium hydroxide and water. The organic layer is then concentrated in vacuo to give 5-fluoro-2-methyl-1-indanone.
Quantity
0.1 mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

Ten grams (0.05 mole) of 3-chloro-4'-fluoro-2-methylpropiophenone is added to 20 ml. of concentrated sulfuric acid at 20°-25°C and the mixture is warmed to 50°C. After stirring for three hours at 50°C, the reaction is quenched in ice. The product is extracted into hexane. The hexane layer is concentrated in vacuo to give 5-fluoro-2-methyl-1-indanone.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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